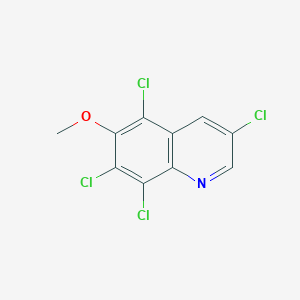
3,5,7,8-Tetrachloro-6-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7,8-Tetrachloro-6-methoxyquinoline: is a heterocyclic aromatic organic compound with the molecular formula C10H5Cl4NO. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7,8-Tetrachloro-6-methoxyquinoline typically involves the chlorination of 6-methoxyquinoline. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective chlorination at the desired positions on the quinoline ring .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5,7,8-Tetrachloro-6-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include quinoline N-oxides, dechlorinated quinolines, and various substituted quinoline derivatives .
Applications De Recherche Scientifique
Chemistry: 3,5,7,8-Tetrachloro-6-methoxyquinoline is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs and therapeutic agents .
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential use in treating various diseases, including infections and cancer. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of dyes, pigments, and polymers .
Mécanisme D'action
The mechanism of action of 3,5,7,8-Tetrachloro-6-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can induce oxidative stress in cells, leading to DNA damage and cell cycle arrest. This mechanism is particularly relevant in its anticancer activity, where it promotes apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species (ROS) and disrupt cellular redox balance is a key aspect of its biological effects .
Comparaison Avec Des Composés Similaires
6-Methoxyquinoline: Lacks the chloro substituents, resulting in different reactivity and biological activity.
3,5,7,8-Tetrachloroquinoline: Similar structure but without the methoxy group, leading to variations in chemical properties and applications.
Chloroquine: A well-known antimalarial drug with a quinoline core, but with different substituents and pharmacological properties.
Uniqueness: 3,5,7,8-Tetrachloro-6-methoxyquinoline is unique due to the presence of both chloro and methoxy groups on the quinoline ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
5423-57-4 |
|---|---|
Formule moléculaire |
C10H5Cl4NO |
Poids moléculaire |
297.0 g/mol |
Nom IUPAC |
3,5,7,8-tetrachloro-6-methoxyquinoline |
InChI |
InChI=1S/C10H5Cl4NO/c1-16-10-6(12)5-2-4(11)3-15-9(5)7(13)8(10)14/h2-3H,1H3 |
Clé InChI |
XEZLVDXJNHFHSQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C(=C1Cl)Cl)N=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


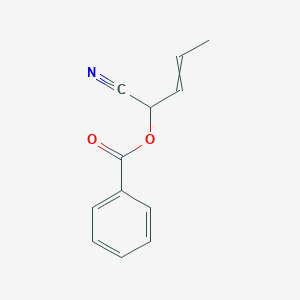
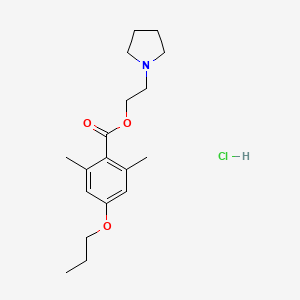
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
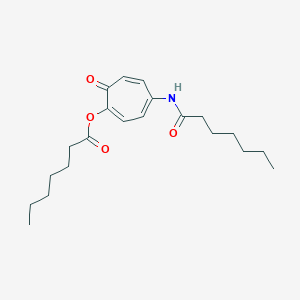
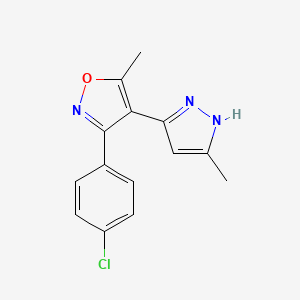
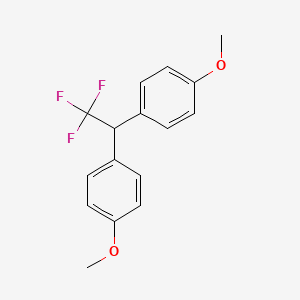
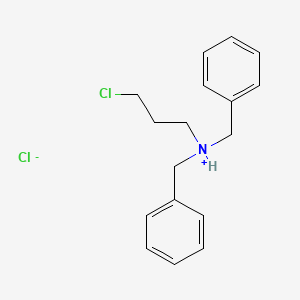
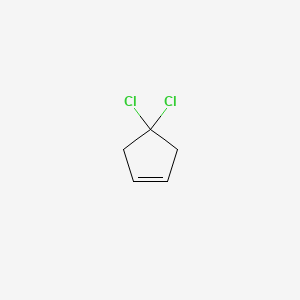
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)
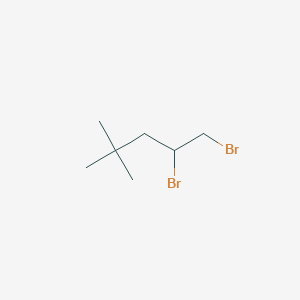
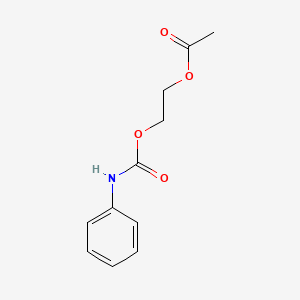
![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
